2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide
Description
2-Methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide is a structurally complex molecule featuring:
- 8-azabicyclo[3.2.1]octane core: A bridged bicyclic system known for conformational rigidity, which enhances receptor binding selectivity .
- Sulfonyl linkage: Connects the benzamide moiety to the bicyclic core, a common feature in bioactive compounds targeting enzymes or receptors .
- Pyridin-4-yloxy substituent: Attached to the bicyclic core at the 3-position, contributing to hydrogen bonding and π-π interactions .
- Benzamide group: The 2-methoxy-5-sulfonylbenzamide moiety may influence solubility and membrane permeability .
Properties
IUPAC Name |
2-methoxy-5-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-27-19-5-4-17(12-18(19)20(21)24)29(25,26)23-13-2-3-14(23)11-16(10-13)28-15-6-8-22-9-7-15/h4-9,12-14,16H,2-3,10-11H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRILSBZWCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide, a compound with complex structural characteristics, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antiproliferative effects, receptor interactions, and other relevant biological activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.42 g/mol. The structure comprises a methoxy group, a sulfonamide linkage, and an azabicyclo framework, contributing to its unique biological profile.
Antiproliferative Activity
Research indicates that derivatives of compounds similar to 2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types, suggesting that modifications in their structure can enhance their efficacy against tumors .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell growth and survival, particularly the mTOR pathway . For example, PQR620, a structurally related compound, has demonstrated potent inhibition of mTORC1/2 kinase leading to reduced cell proliferation in various cancer models .
Receptor Interaction
The compound is also noted for its interaction with kappa opioid receptors (KOR). In structure-activity relationship (SAR) studies, modifications to the azabicyclo structure have resulted in enhanced selectivity for KOR over other opioid receptors . This selectivity is crucial for developing analgesics with fewer side effects associated with mu opioid receptor activation.
Study on Anticancer Properties
A study focusing on the anticancer properties of similar sulfonamide derivatives revealed that certain modifications led to improved solubility and bioavailability, which are critical factors in drug design . The study compared the efficacy of these derivatives against standard chemotherapeutic agents such as doxorubicin and etoposide.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that related compounds exhibit favorable distribution profiles in vivo, with notable brain penetration capabilities that may enhance their therapeutic potential in treating central nervous system disorders . However, toxicity assessments remain essential to ensure safety profiles are acceptable for clinical use.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Studies have shown that derivatives of sulfonamides, including compounds similar to 2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide, demonstrate significant antimicrobial properties. For example, compounds with similar structural motifs have been evaluated against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting growth compared to standard antibiotics .
Neuropharmacological Effects
The bicyclic structure of this compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that related compounds may influence orexin signaling pathways, which are crucial in regulating sleep-wake cycles and energy homeostasis . This opens avenues for exploring its use in treating sleep disorders or metabolic syndromes.
Anticancer Potential
Sulfonamide derivatives have been investigated for their anticancer properties. The specific mechanism involves the inhibition of carbonic anhydrase enzymes, which are overexpressed in various tumors. Compounds like 2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide may exhibit similar effects, warranting further research into their efficacy against cancer cell lines.
Enzyme Inhibition
As with many sulfonamides, the primary mechanism is likely through enzyme inhibition. For instance, the sulfonamide moiety can inhibit carbonic anhydrase activity, affecting pH regulation in tumor microenvironments .
Receptor Modulation
Given its structural characteristics, it may also interact with various receptors involved in neurotransmission and inflammation, potentially modulating pathways related to pain and anxiety.
Case Studies
Several case studies have documented the effectiveness of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications: The 8-azabicyclo[3.2.1]octane core is conserved across analogs but differs in substituents. For example, pyridin-4-yloxy in the target compound vs.
Sulfonamide/Benzamide Variations :
- The target’s benzamide group contrasts with sulfonamide-linked heterocycles (e.g., pyrazole in , thiazole in ). Benzamide may reduce off-target effects compared to bulkier groups like benzimidazole in .
Substituent Effects :
- Methoxy groups (target compound) vs. fluorine () or nitrile (): Methoxy enhances lipophilicity, while fluorine improves metabolic stability .
Therapeutic Implications :
- Analogs like tropifexor () and izencitinibum () demonstrate the versatility of the azabicyclo octane scaffold in targeting diverse pathways (nuclear receptors, kinases). The target compound’s lack of ionizable groups (vs. carboxylic acid in ) may limit solubility but improve blood-brain barrier penetration .
Research Findings and Implications
- SAR Insights: Evidence from pyrazole sulfonamides () suggests that electron-withdrawing groups (e.g., sulfonyl) on the bicyclic core enhance potency, while bulky substituents (e.g., isopropylphenoxy) improve selectivity.
- Pharmacokinetics : Fluorinated analogs () highlight the trade-off between metabolic stability and solubility, a consideration for optimizing the target compound’s benzamide group.
- Therapeutic Potential: The target’s combination of pyridin-4-yloxy and benzamide groups positions it as a candidate for CNS or oncology targets, leveraging the azabicyclo octane’s rigidity for high-affinity binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
